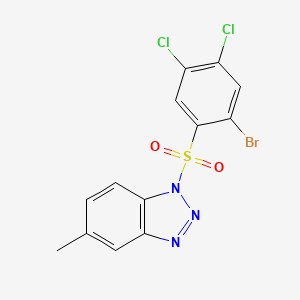
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzotriazole ring substituted with a bromo, dichloro, and sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to introduce the bromo and dichloro substituents.
Sulfonylation: The intermediate product is then subjected to sulfonylation using sulfonyl chloride to introduce the sulfonyl group.
Cyclization: The final step involves the cyclization of the intermediate with a suitable reagent to form the benzotriazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The presence of the sulfonyl group makes it suitable for coupling reactions with other aromatic compounds.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromo and dichloro substituents may enhance the compound’s binding affinity to its targets, leading to increased potency.
Comparison with Similar Compounds
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride: This compound shares the bromo and dichloro substituents but lacks the benzotriazole ring, making it less versatile in certain applications.
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-1H-pyrazole: This compound has a pyrazole ring instead of a benzotriazole ring, which may affect its reactivity and applications.
Properties
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-5-methylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2N3O2S/c1-7-2-3-12-11(4-7)17-18-19(12)22(20,21)13-6-10(16)9(15)5-8(13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVVBSWWOFHVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

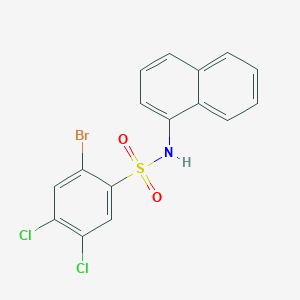

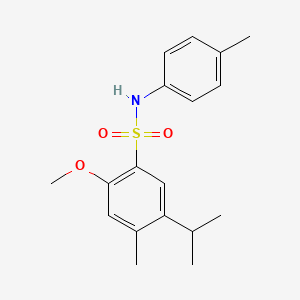
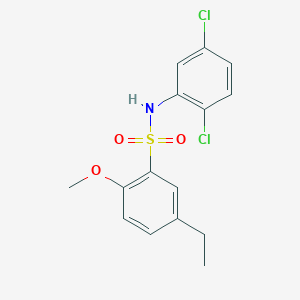
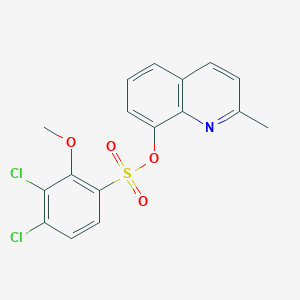
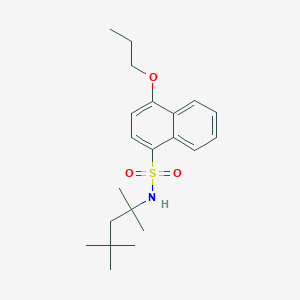
![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7440450.png)


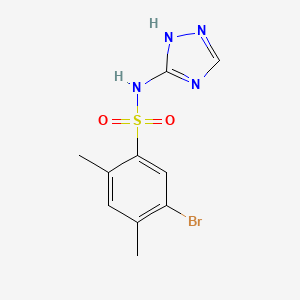
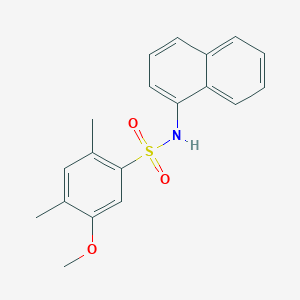
![1-(2,5-Dichlorophenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B7440478.png)
![1-(2,5-Dichlorophenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B7440482.png)
